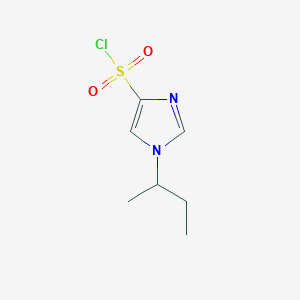
Decahydroquinoline-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
Decahydroquinoline-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 253136-28-6 . It has a molecular weight of 219.71 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for Decahydroquinoline-2-carboxylic acid hydrochloride is1S/C10H17NO2.ClH/c12-10 (13)9-6-5-7-3-1-2-4-8 (7)11-9;/h7-9,11H,1-6H2, (H,12,13);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Decahydroquinoline-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . The compound’s molecular weight is 219.71 .Applications De Recherche Scientifique
1. Route to trans-Fused Decahydroquinoline Systems
A study by Maldaner and Pilli (2000) described a stereoselective route to trans-fused 2-substituted decahydroquinoline systems. This process involves the addition of allyl tri-n-butyltin to a disubstituted N-acyliminium ion derived from glutarimide, followed by ring-closing metathesis (seven steps, 13% overall yield from lactam 4) (Maldaner & Pilli, 2000).
2. Potential for Antiplasmodial and Antitrypanosomal Activity
Wright et al. (2002) isolated three alkaloids from a new tunicate species, belonging to the genus Didemnum, possessing an unusual and rare decahydroquinoline skeleton. These alkaloids showed significant and selective antiplasmodial and antitrypanosomal activity, indicating potential as lead structures for developing new antimalarial drugs (Wright et al., 2002).
3. Synthesis of Opioid Receptor Antagonists
Ukrainets et al. (2010) synthesized hydrochloride salts of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as potential biologically active compounds. Pharmacological testing indicated these compounds' potential for developing highly efficient opioid receptor antagonists (Ukrainets et al., 2010).
4. Key Intermediate in Trandolapril Synthesis
Wang Junfang (2012) described the synthesis of Benzyl trans-octahydro-1H-indole-2-carboxylate hydrochloride, a key intermediate in the synthesis of trandolapril, from cyclohexanone and acrylonitrile. This process involved several steps, including Michael addition, cyclization, and chiral separation (Wang Junfang, 2012).
5. Acetylenic Hydroperoxides Synthesis
Dikusar et al. (2001) worked on 2e-Methyldecahydroquinolin-4-one, reacting it with lithium tert-alkylperoxy acetylides to prepare 4-hydroxy-2e-methyl-4-(2-methyl-2-tert-alkylperoxy-1-butyn-4-yl)decahydroquinolines. These compounds showed reactivity with carboxylic acids and methyl iodide, producing corresponding salts (Dikusar et al., 2001).
6. Antitubercular Activity
Marvadi et al. (2020) synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluating them for antitubercular activity. These compounds were prepared by oxidizing the respective aldehyde with sodium chlorite and H2O2, then coupling with various amines. Several analogs were identified as promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Propriétés
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h7-9,11H,1-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYFBPJZSHASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydroquinoline-2-carboxylic acid hydrochloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


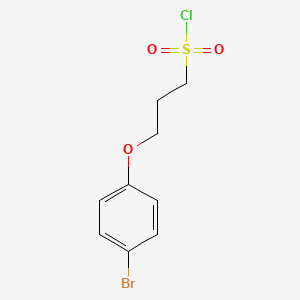
![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)
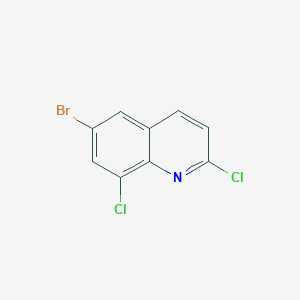

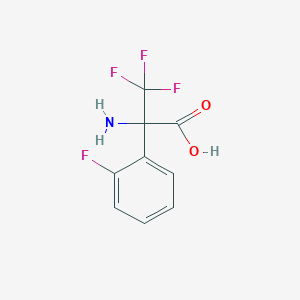
![3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528796.png)
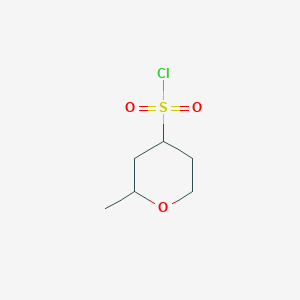
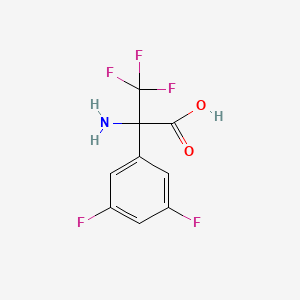
![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)

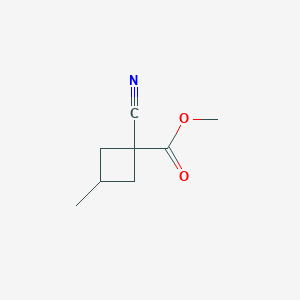
![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)
